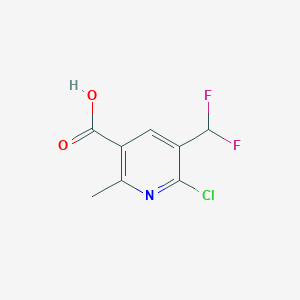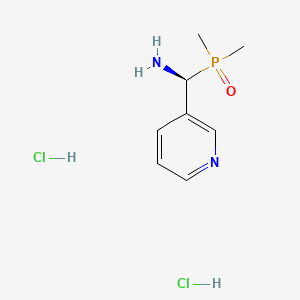
(1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride is a chemical compound that features a phosphoryl group, a pyridine ring, and a methanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride typically involves the following steps:
Formation of the Pyridine Derivative: The pyridine ring is functionalized to introduce the necessary substituents.
Introduction of the Phosphoryl Group: The dimethylphosphoryl group is introduced through a phosphorylation reaction.
Formation of the Methanamine Moiety: The methanamine group is introduced via reductive amination or other suitable methods.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the phosphoryl group or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the pyridine ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions may introduce new functional groups on the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of phosphoryl and pyridine-containing compounds on biological systems. It could serve as a model compound for understanding the interactions of similar molecules with enzymes, receptors, and other biological targets.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride would depend on its specific applications. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The phosphoryl group could be involved in phosphorylation reactions, while the pyridine ring may participate in π-π interactions or hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(dimethylphosphoryl)-1-(pyridin-2-yl)methanaminedihydrochloride: Similar structure but with the pyridine ring substituted at the 2-position.
(1S)-1-(dimethylphosphoryl)-1-(pyridin-4-yl)methanaminedihydrochloride: Similar structure but with the pyridine ring substituted at the 4-position.
(1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)ethanaminedihydrochloride: Similar structure but with an ethanamine moiety instead of methanamine.
Uniqueness
(1S)-1-(dimethylphosphoryl)-1-(pyridin-3-yl)methanaminedihydrochloride is unique due to its specific substitution pattern and the presence of both a phosphoryl group and a pyridine ring. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H15Cl2N2OP |
|---|---|
Molekulargewicht |
257.09 g/mol |
IUPAC-Name |
(S)-dimethylphosphoryl(pyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H13N2OP.2ClH/c1-12(2,11)8(9)7-4-3-5-10-6-7;;/h3-6,8H,9H2,1-2H3;2*1H/t8-;;/m0../s1 |
InChI-Schlüssel |
GDYQSHRWICHTAW-JZGIKJSDSA-N |
Isomerische SMILES |
CP(=O)(C)[C@@H](C1=CN=CC=C1)N.Cl.Cl |
Kanonische SMILES |
CP(=O)(C)C(C1=CN=CC=C1)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13568301.png)
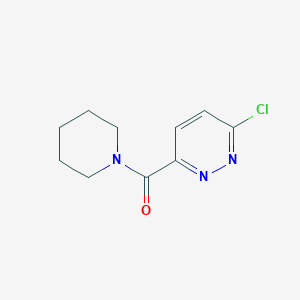
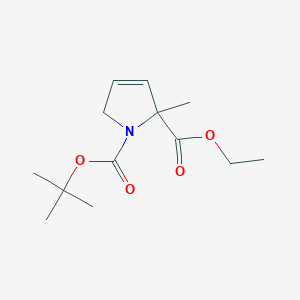
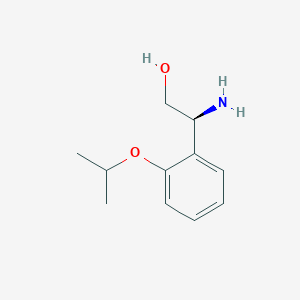

![6-Chloro-1-(1,1-dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13568326.png)
![Ethyl2-oxo-1-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13568329.png)
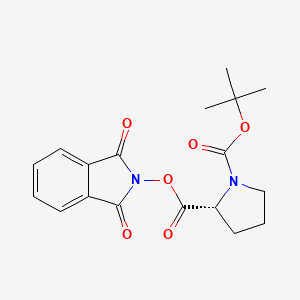
![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanaminehydrochloride](/img/structure/B13568340.png)
![3-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]propan-1-aminehydrochloride](/img/structure/B13568344.png)
